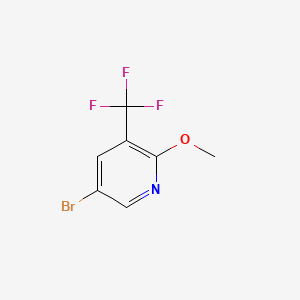

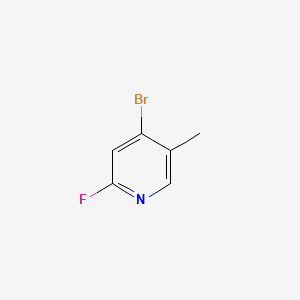

4-溴-2-氟-5-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

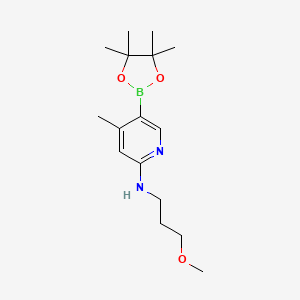

4-Bromo-2-fluoro-5-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It is used as a starting material in the preparation of various compounds and serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-methylpyridine involves several steps. One method involves the use of ethyl acetate for extraction, followed by washing with a saturated aqueous sodium chloride solution. The mixture is then dried over sodium sulfate and concentrated to provide the title compound.Molecular Structure Analysis

The molecular weight of 4-Bromo-2-fluoro-5-methylpyridine is 190.01 . The InChI code is 1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 and the InChI key is PFODFMZCBQUYNG-UHFFFAOYSA-N .Chemical Reactions Analysis

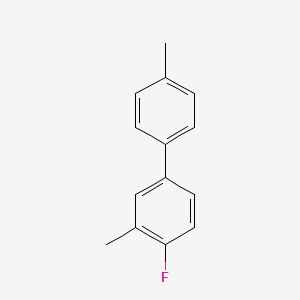

4-Bromo-2-fluoro-5-methylpyridine can undergo various chemical reactions. For instance, it can be used in Suzuki coupling reactions with phenylboronic acid or p-tolylboronic acid . It can also undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-methylpyridine has a density of 1.6±0.1 g/cm3, a boiling point of 221.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 36.9±0.3 cm3, and it has a polar surface area of 13 Å2 .科学研究应用

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, including 4-Bromo-2-fluoro-5-methylpyridine, are of significant interest due to their unique physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of various fluoropyridines .

Preparation of Crown-Ester-Bipyridines and Viologens

4-Bromo-2-fluoro-5-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens . These compounds are prepared through sodium or nickel reductive coupling, side chain oxidation, and esterification .

Pharmaceuticals

This compound serves as an important raw material and intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs .

Agrochemicals

4-Bromo-2-fluoro-5-methylpyridine is also used in the agrochemical industry . It can be used in the synthesis of various agrochemicals .

Dyes

This compound is used in the dye industry . It can be used in the synthesis of various dyes .

Synthesis of Other Chemical Compounds

4-Bromo-2-fluoro-5-methylpyridine can be used in the synthesis of other chemical compounds . For example, it can be used in the synthesis of 2-fluoro-4-methylphenol .

Research and Development

This compound is used in various research and development activities . For example, it has been used in the optimized synthesis of compound 3 .

Radiotherapy of Cancer

Fluoropyridines, including 4-Bromo-2-fluoro-5-methylpyridine, are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer . These compounds present a special interest as potential imaging agents for various biological applications .

作用机制

Target of Action

The primary target of 4-Bromo-2-fluoro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

4-Bromo-2-fluoro-5-methylpyridine interacts with its target, the p38α MAP kinase, through a process known as Suzuki–Miyaura coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The action of 4-Bromo-2-fluoro-5-methylpyridine on the p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This suggests that the compound may play a role in the regulation of inflammatory responses and could potentially be used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Pharmacokinetics

It is known that the compound can be synthesized starting from 2-fluoro-4-methylpyridine with an overall yield of 294% in 7 linear steps . This suggests that the compound may have good bioavailability due to its efficient synthesis.

Result of Action

The result of the action of 4-Bromo-2-fluoro-5-methylpyridine is the inhibition of the p38α MAP kinase . This inhibition can lead to a decrease in the release of pro-inflammatory cytokines, potentially reducing inflammation and symptoms in diseases like rheumatoid arthritis or psoriasis .

Action Environment

The action of 4-Bromo-2-fluoro-5-methylpyridine can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling process, which is key to the compound’s mode of action, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall chemical environment .

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-2-fluoro-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEKKKTXWYECMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227577-02-7 |

Source

|

| Record name | 4-Bromo-2-fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)

![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)